n-Nonadecanoic Acid n-Nonadecanoic Acid Nonadecanoic acid is a C19 straight-chain fatty acid of plant or bacterial origin. An intermediate in the biodegradation of n-icosane, it has been shown to inhibit cancer growth. It has a role as a fungal metabolite. It is a straight-chain saturated fatty acid and a long-chain fatty acid. It is a conjugate acid of a nonadecanoate.
Nonadecylic acid, also known as N-nonadecanoate or nonadecylate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Nonadecylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nonadecylic acid has been detected in multiple biofluids, such as feces, blood, and urine. Within the cell, nonadecylic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Nonadecylic acid is also a parent compound for other transformation products, including but not limited to, 2-hydroxynonadecanoic acid, (18R)-18-hydroxynonadecanoic acid, and methyl nonadecanoate. Outside of the human body, nonadecylic acid can be found in black elderberry, dandelion, garden onion, and peanut. This makes nonadecylic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 646-30-0
VCID: VC0056537
InChI: InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
SMILES: CCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol

n-Nonadecanoic Acid

CAS No.: 646-30-0

Reference Standards

VCID: VC0056537

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

n-Nonadecanoic Acid - 646-30-0

CAS No. 646-30-0
Product Name n-Nonadecanoic Acid
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
IUPAC Name nonadecanoic acid
Standard InChI InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
Standard InChIKey ISYWECDDZWTKFF-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCC(=O)O
Appearance Unit:100 mgSolvent:nonePurity:99%Physical solid
Boiling Point 300.0 °C
Melting Point 69.4 °C
69.4°C
Physical Description Liquid
Solid
Description Nonadecanoic acid is a C19 straight-chain fatty acid of plant or bacterial origin. An intermediate in the biodegradation of n-icosane, it has been shown to inhibit cancer growth. It has a role as a fungal metabolite. It is a straight-chain saturated fatty acid and a long-chain fatty acid. It is a conjugate acid of a nonadecanoate.
Nonadecylic acid, also known as N-nonadecanoate or nonadecylate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Nonadecylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nonadecylic acid has been detected in multiple biofluids, such as feces, blood, and urine. Within the cell, nonadecylic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Nonadecylic acid is also a parent compound for other transformation products, including but not limited to, 2-hydroxynonadecanoic acid, (18R)-18-hydroxynonadecanoic acid, and methyl nonadecanoate. Outside of the human body, nonadecylic acid can be found in black elderberry, dandelion, garden onion, and peanut. This makes nonadecylic acid a potential biomarker for the consumption of these food products.
Synonyms NSC 11914; n-Nonadecanoic Acid; n-Nonadecylic Acid
Reference 1. R. Kulmacz and W. Lands “Stoichiometry and Kinetics of the Interaction of Prostaglandin H Synthase with Anti-inflammatory Agents” Journal ofBiological Chemistry, Vol. 260(23) pp. 12572-12578, 19852. M. Blum et al. “Biochemistry of termite defenses: Coptotermes,Rhinotermes and Cornitermes species” Comparative Biochemistry and Physiology Part B:Comparative Biochemistry, Vol. 71(4) pp. 731-733, 19823. A. Carelli A. Cert “Comparative study of the determination of triacylglycerol in vegetable oils using chromatographic techniques” Journal ofChromatography A, Vol. 630(1-2) pp. 213-222, 19934. G. Garton “The Composition and Biosynthesis of Milk Lipids” Journal of Lipid Research, Vol. 4(3) pp. 237-254, 1963
PubChem Compound 12591
Last Modified Nov 11 2021
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